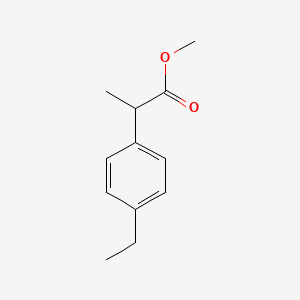

Methyl 2-(4-ethylphenyl)propanoate

Description

Methyl 2-(4-ethylphenyl)propanoate is an ester derivative characterized by a phenyl ring substituted with an ethyl group at the para position and a methyl propanoate moiety. This compound is structurally related to intermediates used in pharmaceutical and organic synthesis due to its ester functionality and aromatic substitution pattern.

Properties

IUPAC Name |

methyl 2-(4-ethylphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-10-5-7-11(8-6-10)9(2)12(13)14-3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKIAVWAYVUSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-ethylphenyl)propanoate can be synthesized through the esterification of 2-(4-ethylphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound often involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-ethylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

Oxidation: 2-(4-ethylphenyl)propanoic acid.

Reduction: 2-(4-ethylphenyl)propanol.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

Preparation Methods

Methyl 2-(4-ethylphenyl)propanoate can be synthesized through the esterification of 2-(4-ethylphenyl)propanoic acid with methanol, typically using an acid catalyst like sulfuric acid. The reaction is conducted under reflux conditions to ensure completion. Industrially, continuous flow reactors may be employed to enhance production efficiency and yield.

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Converts the compound into corresponding carboxylic acids.

- Reduction : The ester group can be reduced to form alcohols.

- Substitution : Nucleophilic substitution can occur at the ester group.

Scientific Research Applications

This compound has several noteworthy applications:

Chemistry

- Intermediate in Organic Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules, enabling the development of various derivatives.

Biology

- Biological Activity Studies : The compound is investigated for its interactions with biological molecules, including enzyme modulation and potential therapeutic effects.

- Mechanism of Action : The ester group can undergo hydrolysis to release the corresponding acid, which may interact with enzymes and receptors in biological systems.

Medicine

- Therapeutic Potential : Research has indicated that this compound may have anti-inflammatory and analgesic properties. Its derivatives have been explored for antiproliferative effects against cancer cell lines.

Industry

- Production of Fragrances and Flavors : The compound is utilized in the formulation of fragrances and flavors due to its pleasant aromatic profile.

This compound exhibits diverse biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antibacterial and antifungal effects.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory conditions.

- Antitumor Activity : Related compounds have shown significant antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology.

Case Studies and Research Findings

-

Antiproliferative Activity :

- A study demonstrated that derivatives of this compound exhibited significant antiproliferative effects against HeLa cells, with IC50 values indicating strong activity compared to standard chemotherapeutic agents .

- Inflammation Modulation :

- Mechanistic Insights :

Mechanism of Action

The mechanism of action of methyl 2-(4-ethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of Methyl 2-(4-ethylphenyl)propanoate, highlighting differences in substituents, ester groups, and applications:

Physicochemical and Functional Differences

Electronic Effects of Substituents

- Ethyl vs. Cyano Groups: The ethyl group in this compound is electron-donating, stabilizing the aromatic ring via hyperconjugation. In contrast, the cyano group in Methyl 2-(4-cyanophenyl)-2-methylpropanoate is electron-withdrawing, increasing electrophilicity and reactivity in nucleophilic substitutions .

- Chlorobutanoyl Substituent: The chlorinated side chain in the chlorobutanoyl analog () introduces steric bulk and polarizability, enhancing its utility in cross-coupling reactions compared to the simpler ethyl group.

Ester Group Variations

- Methyl vs. Ethyl Esters: Methyl esters (e.g., this compound) generally exhibit higher volatility and lower molecular weight than ethyl esters (e.g., Ethyl 2-methyl-2-phenylpropanoate), influencing their use in gas-phase reactions or distillation processes .

Functional Group Additions

- Hydroxyethyl and Amino Groups: The hydroxyethyl substituent in 2-(4-(2-hydroxyethyl)phenyl)-2-methylpropanoic acid () increases hydrophilicity, making it suitable for aqueous-phase applications. The amino group in Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate () enables coordination chemistry or bioconjugation in drug delivery systems.

Pharmaceutical Intermediates

- Ethyl (2E)-2-cyano-3-(4-methylphenyl)acrylate () serves as a precursor for acrylamide derivatives with antimicrobial activity, whereas this compound’s ethyl-phenyl motif may favor lipid solubility, enhancing bioavailability in drug formulations.

Analytical Chemistry

Material Science

- The chlorobutanoyl analog () demonstrates utility in polymer synthesis due to its reactive halogen, while the hydroxyethyl variant () could act as a monomer in hydrophilic polymers.

Biological Activity

Methyl 2-(4-ethylphenyl)propanoate, an organic compound classified as an ester, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈O₂

- Molecular Weight : 210.28 g/mol

- Structural Features : The compound features an ester functional group attached to a propanoate backbone and a para-ethylphenyl substituent, which influences its reactivity and biological interactions.

Biological Activities

This compound exhibits a range of biological activities that have been documented in various studies:

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- Compounds with similar structures have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α in cellular models . The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with pain and inflammation.

-

Antitumor Activity :

- Preliminary studies suggest potential antitumor effects, with certain derivatives exhibiting cytotoxicity against cancer cell lines. For example, some methyl ester derivatives have been tested for their ability to inhibit cell proliferation in various cancer models, showing IC50 values in the low micromolar range .

-

Antidiabetic Properties :

- Some studies have indicated that similar compounds may enhance insulin sensitivity and lower blood glucose levels in diabetic models. This could be attributed to their ability to modulate metabolic pathways involved in glucose homeostasis.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways, such as COX enzymes.

- Receptor Interaction : The aromatic and aliphatic groups facilitate interactions with various biological receptors, potentially affecting signal transduction pathways related to inflammation and pain modulation.

- Cellular Uptake : The ester group may undergo hydrolysis within biological systems, releasing active moieties that engage with cellular targets.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several methyl esters against a panel of bacterial strains. This compound was included in the screening, revealing notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | S. aureus |

| This compound | 32 | E. coli |

Study 2: Anti-inflammatory Activity

In a rat model of paw edema induced by carrageenan, this compound exhibited a significant reduction in swelling compared to control groups. The anti-inflammatory effect was comparable to standard NSAIDs like ibuprofen.

| Treatment | Swelling Reduction (%) |

|---|---|

| This compound | 65 |

| Ibuprofen | 70 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.